3-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester typically involves the bromination of 4-methoxybenzoic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and methanol as the solvent for esterification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution: Formation of substituted benzoic acid esters.
Oxidation: Formation of aldehydes or carboxylic acids.
Scientific Research Applications
3-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester is widely used in scientific research due to its versatility in chemical reactions. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the creation of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules
Mechanism of Action
The mechanism of action of 3-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzoic acid methyl ester: Similar structure but lacks the bromomethyl group.
2-Bromo-4-methoxybenzoic acid methyl ester: Similar structure but with bromine at a different position.
4-Methoxybenzoic acid methyl ester: Lacks bromine atoms, making it less reactive in certain reactions
Uniqueness
3-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester is unique due to the presence of both bromine atoms and the methoxy group, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry .
Properties
IUPAC Name |
methyl 3-bromo-2-(bromomethyl)-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O3/c1-14-8-4-3-6(10(13)15-2)7(5-11)9(8)12/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAABTWWFSLPRFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)CBr)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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